2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline
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Overview
Description
2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a synthetic organic compound characterized by the presence of a bromine atom, an imidazole ring, and a methyl-substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylaniline and 2-bromoacetophenone.
Formation of Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving 2-bromoacetophenone and ammonium acetate under reflux conditions.
N-Alkylation: The resulting imidazole derivative is then subjected to N-alkylation using 4-methylaniline in the presence of a suitable base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially forming various oxidized or reduced derivatives.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.
Major Products
Substitution Products: Derivatives where the bromine atom is replaced by other functional groups.
Oxidized/Reduced Products: Various oxidized or reduced forms of the imidazole ring.
Coupled Products: Complex molecules formed through coupling reactions, potentially with enhanced biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The imidazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for creating materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(1H-imidazol-2-ylmethyl)aniline: Lacks the methyl group on the aniline ring, potentially altering its reactivity and biological activity.
N-(1H-imidazol-2-ylmethyl)-4-methylaniline: Lacks the bromine atom, which may affect its ability to undergo certain substitution reactions.
2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is unique due to the combination of the bromine atom, imidazole ring, and methyl-substituted aniline group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12BrN3 |
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Molecular Weight |
266.14 g/mol |
IUPAC Name |
2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C11H12BrN3/c1-8-2-3-10(9(12)6-8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
InChI Key |
JMXZZAGUPQECOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=NC=CN2)Br |
Origin of Product |
United States |
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